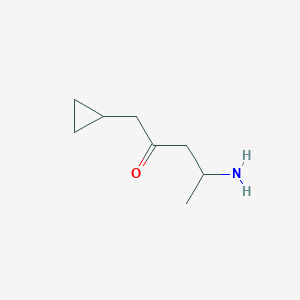
4-Amino-1-cyclopropylpentan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-1-cyclopropylpentan-2-one is an organic compound with the molecular formula C8H15NO It is characterized by the presence of an amino group (-NH2) attached to a cyclopropyl ring and a ketone group (-C=O) on a pentane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-cyclopropylpentan-2-one can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a γ-substituted amino acid derivative, followed by functional group transformations. For instance, the alkylation of glycine equivalents with 1,2-electrophiles can lead to the formation of cyclopropyl-containing intermediates, which can then be further modified to introduce the amino and ketone functionalities .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as cyclopropanation of alkenes using diazo compounds or ylides, followed by subsequent functionalization to introduce the amino and ketone groups .
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-1-cyclopropylpentan-2-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids under strong oxidative conditions.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or sulfonamides.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as NaBH4 or LiAlH4.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides, sulfonamides, and other derivatives.
Wissenschaftliche Forschungsanwendungen
4-Amino-1-cyclopropylpentan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Amino-1-cyclopropylpentan-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the cyclopropyl ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminopentan-2-one: Similar structure but lacks the cyclopropyl ring.
Cyclopropylamine: Contains the cyclopropyl ring but lacks the ketone group.
Cyclopropyl ketone: Contains the cyclopropyl ring and ketone group but lacks the amino group.
Uniqueness
4-Amino-1-cyclopropylpentan-2-one is unique due to the combination of the cyclopropyl ring, amino group, and ketone group in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C8H15NO |
|---|---|
Molekulargewicht |
141.21 g/mol |
IUPAC-Name |
4-amino-1-cyclopropylpentan-2-one |
InChI |
InChI=1S/C8H15NO/c1-6(9)4-8(10)5-7-2-3-7/h6-7H,2-5,9H2,1H3 |
InChI-Schlüssel |
WTJDRGTYWWSPRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(=O)CC1CC1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-Methylphenyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13225182.png)
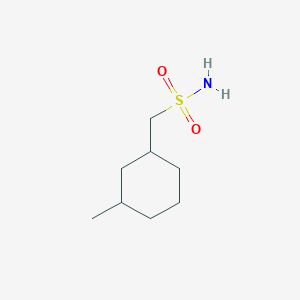
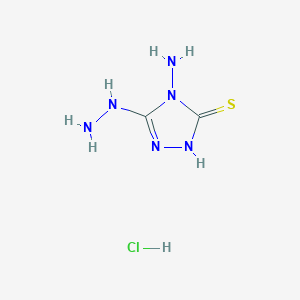
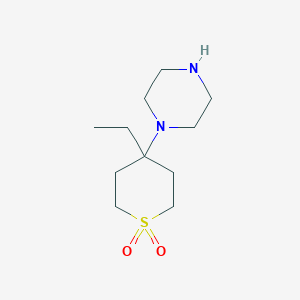
![Methyl 2-[4-(4-bromophenyl)-2-oxopiperidin-1-yl]acetate](/img/structure/B13225211.png)
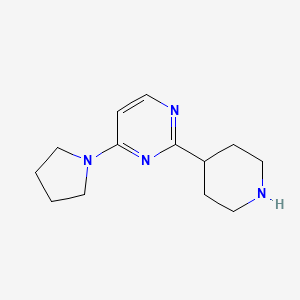
![8-(4-Methoxyphenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13225216.png)
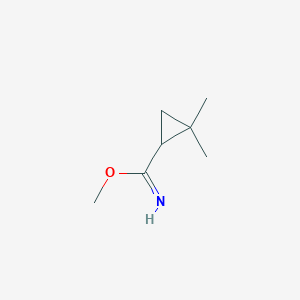

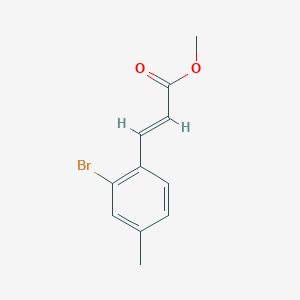
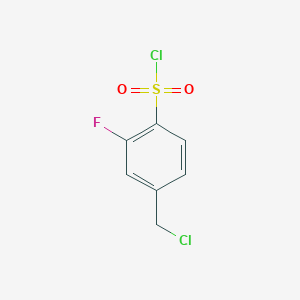
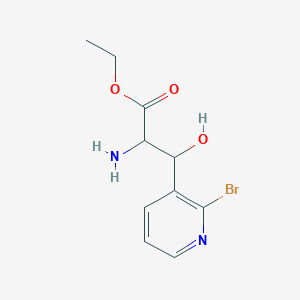
![1-Amino-2-({[(benzyloxy)carbonyl]amino}methyl)cyclopropane-1-carboxylic acid hydrochloride](/img/structure/B13225243.png)
![5-[3-(Hydroxymethyl)morpholin-4-yl]furan-2-carbaldehyde](/img/structure/B13225253.png)
